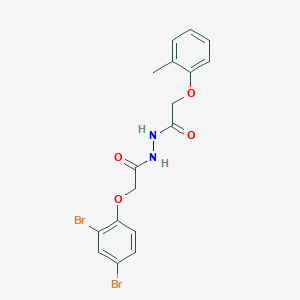
(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond or the amide group into corresponding saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
科学的研究の応用
(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Chemical Reactivity: The presence of the amide group and the conjugated double bond allows the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
類似化合物との比較
(2E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness:
- The presence of both the chloro and methoxy groups in (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential applications in various fields.
特性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
(E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
InChIキー |
PUXWTANIEOEJMN-DHZHZOJOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11693832.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
acetic acid](/img/structure/B11693841.png)
![N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11693847.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)


![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)
![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)

